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Foundational

What is the CAS registry number for Methyl 4-ethyl-3-oxohexanoate?

A Comprehensive Technical Guide to Methyl 4-ethyl-3-oxohexanoate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-ethyl-3-oxohexanoate (CAS Registry Number: 425629-32-9) is a β-keto ester...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide to Methyl 4-ethyl-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-ethyl-3-oxohexanoate (CAS Registry Number: 425629-32-9) is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules, including pharmaceutical intermediates and heterocyclic compounds. This guide provides a detailed overview of its chemical identity, physicochemical properties, synthesis, purification, and analytical characterization. A special emphasis is placed on the crossed Claisen condensation as a primary synthetic route, with a complete, step-by-step protocol provided. Furthermore, this document outlines modern analytical techniques, such as NMR, IR, and mass spectrometry, for the structural elucidation and purity assessment of this compound, aiming to equip researchers with the foundational knowledge required for its effective utilization in a laboratory setting.

Compound Identification and Properties

Chemical Identity

The definitive identification of a chemical compound is crucial for regulatory compliance, safety, and scientific reproducibility. The primary identifier for Methyl 4-ethyl-3-oxohexanoate is its CAS Registry Number.

  • CAS Registry Number: 425629-32-9[1][2]

  • IUPAC Name: Methyl 4-ethyl-3-oxohexanoate

  • Molecular Formula: C₉H₁₆O₃[1]

  • Molecular Weight: 172.22 g/mol [1]

  • SMILES Code: CCC(C(=O)CC(=O)OC)CC[2]

Physicochemical Properties

The physical and chemical properties of Methyl 4-ethyl-3-oxohexanoate are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for understanding its behavior in different chemical environments.

PropertyValueSource
Molecular Weight 172.22 g/mol [1]
Molecular Formula C₉H₁₆O₃[1]
Purity (typical) >98%[1]
Physical State Not explicitly stated, likely a liquid at room temperature

Synthesis of Methyl 4-ethyl-3-oxohexanoate: A Focus on Crossed Claisen Condensation

The synthesis of β-keto esters is a cornerstone of organic chemistry, with the Claisen condensation being a fundamental carbon-carbon bond-forming reaction.[3][4][5] For the preparation of Methyl 4-ethyl-3-oxohexanoate, a "crossed" Claisen condensation is necessary, as it involves two different ester molecules.[4][5]

Mechanistic Insights

The crossed Claisen condensation requires one ester to be enolizable (possessing α-hydrogens) and the other, ideally, to be non-enolizable to minimize self-condensation byproducts.[4] In the synthesis of Methyl 4-ethyl-3-oxohexanoate, methyl propanoate can act as the enolizable component, while a non-enolizable ester such as methyl formate or a carbonate can be used. However, a more practical approach for this specific molecule involves the reaction between the enolate of methyl acetate and an appropriate acylating agent like ethyl butyrate, or a related synthetic equivalent.

The reaction proceeds via the following key steps:

  • Enolate Formation: A strong base, such as sodium methoxide or lithium diisopropylamide (LDA), deprotonates the α-carbon of an ester, forming a nucleophilic enolate.[4]

  • Nucleophilic Attack: The ester enolate attacks the electrophilic carbonyl carbon of the second ester molecule.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, expelling an alkoxide as a leaving group to form the β-keto ester.[4]

A critical aspect of the Claisen condensation is the use of a stoichiometric amount of base. The resulting β-keto ester is more acidic than the starting alcohol, and the final, irreversible deprotonation of the product drives the equilibrium towards its formation.[3]

Experimental Protocol: Synthesis via Crossed Claisen Condensation

This protocol outlines a plausible method for the synthesis of Methyl 4-ethyl-3-oxohexanoate.

Materials:

  • Methyl 3-ethylpentanoate

  • Methyl acetate

  • Sodium methoxide (NaOMe)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether.

  • Ester Addition: A mixture of methyl 3-ethylpentanoate (1.0 equivalent) and methyl acetate (1.5 equivalents) is added dropwise to the stirred suspension of the base at room temperature.

  • Reaction: The reaction mixture is gently refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, the reaction is quenched by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Condensation cluster_workup Workup & Isolation Setup 1. Dry glassware under inert atmosphere Base 2. Suspend NaOMe in anhydrous ether Setup->Base AddEsters 3. Add methyl 3-ethylpentanoate & methyl acetate Base->AddEsters Reflux 4. Reflux for 2-3 hours (Monitor by TLC) AddEsters->Reflux Quench 5. Cool and quench with 1M HCl Reflux->Quench Extract 6. Separate layers and extract aqueous phase Quench->Extract Wash 7. Wash organic phase with NaHCO3 and brine Extract->Wash Dry 8. Dry with MgSO4 and concentrate Wash->Dry Purify Purification (Column Chromatography) Dry->Purify Crude Product Product Methyl 4-ethyl-3-oxohexanoate Purify->Product

Caption: Workflow for the synthesis of Methyl 4-ethyl-3-oxohexanoate.

Purification

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual solvent. Column chromatography is a standard and effective method for the purification of β-keto esters.[6][7][8]

Protocol for Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is commonly used. A gradient elution, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, is often effective.

  • Procedure:

    • A slurry of silica gel in hexane is packed into a chromatography column.

    • The crude product is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel.

    • The solvent is evaporated, and the dry, adsorbed sample is loaded onto the top of the column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • The fractions are analyzed by TLC to identify those containing the pure product.

    • The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified Methyl 4-ethyl-3-oxohexanoate.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized Methyl 4-ethyl-3-oxohexanoate are performed using a combination of spectroscopic techniques. β-keto esters can exist as a mixture of keto and enol tautomers, which can be observed in their spectra.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[9] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The spectrum will show characteristic signals for the different protons in the molecule. The presence of the enol form can be identified by a characteristic signal for the enolic proton, typically in the range of 12-15 ppm. The protons on the α-carbon will have distinct chemical shifts for the keto and enol forms.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ketone and ester groups, as well as for the carbons of the enol double bond if present.

A detailed protocol for preparing a sample for NMR analysis can be found in the literature.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9]

  • Keto Form: A strong absorption band around 1745 cm⁻¹ for the ester carbonyl and another around 1715 cm⁻¹ for the ketone carbonyl are expected.

  • Enol Form: The spectrum of the enol tautomer will show a broad absorption for the O-H stretch of the enolic hydroxyl group (around 3200-2500 cm⁻¹) and a C=C stretch around 1640 cm⁻¹. The carbonyl absorption will be shifted to a lower frequency (around 1650 cm⁻¹) due to conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[10][11] The molecular ion peak (M⁺) corresponding to the molecular weight of Methyl 4-ethyl-3-oxohexanoate (172.22 g/mol ) should be observed.

Characterization Workflow

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation PurifiedProduct Purified Methyl 4-ethyl-3-oxohexanoate NMR NMR Spectroscopy (¹H and ¹³C) PurifiedProduct->NMR IR IR Spectroscopy PurifiedProduct->IR MS Mass Spectrometry PurifiedProduct->MS StructureConfirm Structural Confirmation NMR->StructureConfirm IR->StructureConfirm MS->StructureConfirm PurityAssess Purity Assessment StructureConfirm->PurityAssess FinalData Final Characterization Data PurityAssess->FinalData

Caption: Workflow for the analytical characterization of the product.

Conclusion

This technical guide has provided a comprehensive overview of Methyl 4-ethyl-3-oxohexanoate, beginning with its definitive identification through its CAS Registry Number, 425629-32-9. The synthesis via a crossed Claisen condensation has been detailed, along with protocols for its purification and in-depth analytical characterization. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug development, facilitating the effective use of this important chemical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Bentham Science Publishers. (2021, August 1). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Current Organocatalysis, 8(2), 238-248. Retrieved from [Link]

  • RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • ACS Publications. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters1. Journal of the American Chemical Society. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • PMC. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PMC. (n.d.). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • PubChem. (2026, January 24). (4-Nitrophenyl)methyl 4-ethyl-3-oxohexanoate | C15H19NO5 | CID 152736895. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • ACS Publications. (2010, November 17). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Laboratory Safety of β-Keto Esters: A Focus on Methyl 4-ethyl-3-oxohexanoate Analogs

Introduction β-keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester.[1][2][3] These molecules are valuable intermediates in organic synthesis, par...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

β-keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester.[1][2][3] These molecules are valuable intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries, due to their versatile reactivity.[1][2] However, their dual functionality also necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols in a laboratory setting. This guide provides an in-depth overview of the key safety considerations for handling β-keto esters, using available data for analogous compounds to inform best practices for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for Methyl 4-ethyl-3-oxohexanoate is unavailable, information for structurally related compounds such as ethyl 4-methyl-3-oxohexanoate and ethyl 4-oxohexanoate indicates the following potential hazards.[4][5]

GHS Hazard Classification (Based on Analogs)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: European Chemicals Agency (ECHA) data for ethyl 4-methyl-3-oxohexanoate.[4]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[4][6] High concentrations of vapors may lead to central nervous system depression.[6]

  • Skin Contact: May cause skin irritation and dermatitis upon prolonged or repeated contact.[4][6]

  • Eye Contact: Can cause serious eye irritation.[4][6]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6][7]

Physical and Chemical Hazards:

Many β-keto esters are combustible liquids.[6] They should be kept away from heat, sparks, open flames, and other sources of ignition.[7][8]

Safe Handling and Storage

Engineering Controls
  • Ventilation: Work with β-keto esters should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure to vapors.[6][9]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in any area where these chemicals are handled.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for mitigating exposure risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Selection Guide

PPE ComponentMaterial/TypeRationale and Best Practices
Hand Protection Butyl rubber or nitrile gloves.[11][12]Butyl rubber offers excellent protection against a wide range of chemicals, including esters and ketones.[11][13] Nitrile gloves provide good resistance to oils, acids, and some solvents, making them a suitable alternative for incidental contact.[11][12] Always check the manufacturer's glove compatibility data for the specific chemical being used.
Eye and Face Protection Chemical splash goggles.[13][14] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[11][14]Goggles provide a seal around the eyes to protect against splashes and vapors.[12][14] A face shield offers an additional layer of protection for the entire face.[11][14]
Protective Clothing Chemically resistant lab coat or apron.[12][15]A lab coat made of materials like polyethylene or polypropylene can provide protection against chemical splashes.[15] For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.[15]
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling β-keto esters and before eating, drinking, or smoking.[9][16][17]

  • Do not store food, beverages, or personal items in areas where chemicals are handled or stored.[9]

  • Remove and wash contaminated clothing before reuse.[6][16][17]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8][16]

  • Keep containers tightly closed when not in use.[7][8]

  • Store away from sources of heat and ignition.[7][8]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6][7]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][18] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][10]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][16]
Spill Response

The appropriate response to a chemical spill depends on its size and the associated hazards.

Workflow for Chemical Spill Response

Spill_Response_Workflow Start Chemical Spill Occurs Assess Assess Spill Size and Hazard (>1 liter or high hazard?) Start->Assess SmallSpill Small Spill (<1 Liter, Low Hazard) Assess->SmallSpill No LargeSpill Large Spill (>1 Liter, High Hazard) Assess->LargeSpill Yes Notify Notify Supervisor and EHS SmallSpill->Notify Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate Call911 Call Emergency Services (911) Evacuate->Call911 ProvideInfo Provide Chemical Name, Quantity, Location Call911->ProvideInfo End Spill Response Complete ProvideInfo->End DonPPE Don Appropriate PPE Notify->DonPPE Contain Contain the Spill with Absorbent Material DonPPE->Contain Absorb Apply Absorbent Material (e.g., vermiculite, sand) Contain->Absorb Collect Collect Absorbed Material into a Labeled, Sealable Container Absorb->Collect Clean Clean the Spill Area with Soap and Water Collect->Clean Dispose Dispose of Waste as Hazardous Waste Clean->Dispose Restock Restock Spill Kit Supplies Dispose->Restock Restock->End

Caption: Workflow for responding to a chemical spill in a laboratory setting.

Spill Cleanup Protocol (for small, incidental spills):

  • Alert others: Inform personnel in the immediate area of the spill.[18][19]

  • Don PPE: Put on appropriate personal protective equipment, including chemical-resistant gloves, goggles, and a lab coat.[19]

  • Containment: If the spill is liquid, contain it using an absorbent material like vermiculite, sand, or a commercial sorbent.[19][20]

  • Absorption: Apply the absorbent material, starting from the outside of the spill and working inwards to prevent spreading.[19]

  • Collection: Once the liquid is absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[19]

  • Decontamination: Clean the spill area with soap and water.[19]

  • Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's guidelines.[19]

  • Restock: Replenish any used supplies in the spill kit.[19]

For large spills, evacuate the area immediately and contact your institution's emergency response team.[20][21]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[6][7][8]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: Combustible liquid.[6] Thermal decomposition can produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[6][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Stability and Reactivity

  • Chemical Stability: β-keto esters are generally stable under recommended storage conditions.[10] However, they are susceptible to decarboxylation, especially when heated.[22]

  • Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[7][8][16] Also, avoid exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7][16]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[10]

Conclusion

References

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  • Chemical Resistant Protective Gear. (n.d.). R.S. Hughes.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • SAFETY DATA SHEET - Fisher Scientific (Methyl hexanoate). (2010, December 3). Fisher Scientific.
  • Ethyl 4-methyl-3-oxohexanoate | C9H16O3 | CID 13250489. (n.d.). PubChem.
  • SAFETY DATA SHEET (Ethyl 3-methyl-2-oxobutyrate). (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 30). PPG.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • methyl 4-oxohexanoate — Chemical Substance Information. (n.d.). NextSDS.
  • Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District Emergency Management.
  • SAFETY DATA SHEET. (2020, September 22). Spectrum Chemical.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • ethyl 4-methyl-3-oxohexanoate CAS#: 98192-72-4; ChemWhat Code: 1326240. (n.d.). ChemWhat.
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  • Guidelines for Chemical Spill Control. (n.d.). UC Davis Health Environmental Health and Safety.
  • Chemical Spill Procedures. (n.d.). Princeton University Office of Environmental Health and Safety.
  • Ethyl 4-ethyl-4-methyl-3-oxohexanoate | C11H20O3 | CID 150803618. (n.d.). PubChem.
  • Ethyl 3-oxohexanoate — Chemical Substance Information. (n.d.). NextSDS.
  • Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous Medium. (2013, June 19). The Journal of Organic Chemistry.
  • Ethyl 3-oxohexanoate(3249-68-1). (n.d.). ChemicalBook.
  • preventing decarboxylation of beta-keto acids during analysis. (n.d.). Benchchem.
  • SAFETY DATA SHEET DC 33. (n.d.). Autochlor.
  • Safety Data Sheet: Potassium methanolate. (n.d.). Chemos GmbH&Co.KG.
  • Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013, April 12). Cosmetic Ingredient Review.
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  • Methyl 3-Oxohexanoate | 30414-54-1. (n.d.). TCI AMERICA.
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  • Ethyl 4-methyl-3-oxohexanoate (C9H16O3). (n.d.). PubChemLite.

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of Methyl 4-ethyl-3-oxohexanoate

Introduction: The Strategic Synthesis of β-Keto Esters β-Keto esters are a cornerstone class of compounds in organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Synthesis of β-Keto Esters

β-Keto esters are a cornerstone class of compounds in organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including ketones, esters, and various heterocyclic systems.[1][2] Their utility stems from the unique reactivity conferred by the 1,3-dicarbonyl moiety, which imparts significant acidity to the intervening α-protons (pKa ≈ 11), facilitating facile enolate formation and subsequent alkylation or acylation reactions.[3]

This document provides a comprehensive, field-tested protocol for the synthesis of a specific β-keto ester, Methyl 4-ethyl-3-oxohexanoate. The chosen synthetic strategy is a directed Crossed Claisen Condensation . This method is selected to overcome the primary challenge in synthesizing asymmetric β-keto esters: the potential for self-condensation of each ester component, which would otherwise lead to a complex mixture of four different products.[4]

Our approach involves the stoichiometric, pre-formation of a specific ester enolate using a strong, non-nucleophilic base—Lithium diisopropylamide (LDA)—at low temperatures. This reactive intermediate is then treated with a second, different ester, which acts as an acylating agent, to yield the desired crossed-condensation product with high selectivity. This protocol is designed for researchers in organic synthesis and drug development, providing not just a procedural guide but also the underlying chemical principles and safety considerations essential for a successful and safe execution.

The Chemical Principle: Directed Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester.[5][6] The reaction mechanism, illustrated below, proceeds through the nucleophilic acyl substitution of an ester by an ester enolate.

A critical mechanistic feature and the thermodynamic driving force of the reaction is the final deprotonation of the newly formed β-keto ester by the alkoxide byproduct.[1][5] This step is highly favorable as the α-protons of the β-keto ester product are significantly more acidic than the α-protons of the starting ester. The reaction is completed by an acidic workup to protonate the resulting enolate.[6]

Sources

Application

Application Note: Methyl 4-ethyl-3-oxohexanoate in the Divergent Synthesis of Lipophilic Pharmaceutical Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Strategic Utility In modern fragment-based drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Utility

In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic introduction of steric bulk and lipophilicity is paramount for modulating target residence time and optimizing pharmacokinetic profiles. Methyl 4-ethyl-3-oxohexanoate (CAS: 425629-32-9) [1] is an advanced, sterically hindered β-keto ester that serves as a highly versatile building block for synthesizing complex heterocyclic pharmaceutical intermediates.

Unlike standard aliphatic esters (e.g., methyl acetoacetate), this compound features a branched 3-pentyl moiety adjacent to the C3 ketone. When integrated into heterocyclic scaffolds such as pyrazoles, pyrimidines, or isoxazoles, this bulky aliphatic group projects deep into hydrophobic receptor pockets. This structural topology has proven critical in the design of highly selective allosteric inhibitors, such as those targeting the Q-region of Phosphodiesterase 4D (PDE4D)[2] and the protein-protein interaction interfaces of KEAP1-NRF2[3].

Mechanistic Insights & Causality (E-E-A-T)

As a bis-electrophile, Methyl 4-ethyl-3-oxohexanoate undergoes highly predictable cyclocondensation reactions with dinucleophiles. However, its unique steric profile dictates specific mechanistic causality that must be accounted for during protocol design:

  • Differentiated Electrophilicity: The reaction is initiated by nucleophilic attack at the C3 ketone, which is more electrophilic than the C1 methyl ester[4]. However, the adjacent 3-pentyl group imposes significant steric shielding. Consequently, initial imine/hydrazone formation is kinetically slower than with unbranched β-keto esters, necessitating precise acid or base catalysis to lower the activation energy[5].

  • Active Methylene (C2) Dynamics: The C2 protons are acidic but are partially shielded by the C4-ethyl group. When synthesizing 2,4,6-trisubstituted pyrimidines via amidine condensation, strong bases (e.g., sodium ethoxide) and elevated temperatures (120–160 °C) are required to drive the deprotonation and subsequent cyclization[6].

  • Lipophilic Causality in Drug Design: The integration of the 3-pentyl group directly increases the topological polar surface area (tPSA) efficiency and boosts the partition coefficient (LogP). This restricts the rotational degrees of freedom of the resulting heterocycle, locking it into a bioactive conformation that enhances membrane permeability[2].

Comparative Data Analysis

To justify the selection of Methyl 4-ethyl-3-oxohexanoate over simpler building blocks, the table below summarizes the quantitative and physicochemical impacts of substituting standard β-keto esters with this advanced intermediate in heterocyclic synthesis.

ParameterMethyl Acetoacetate (Standard)Methyl 4-ethyl-3-oxohexanoate (Advanced)Causality / Impact on Drug Design
C3 Substituent Methyl (-CH₃)3-Pentyl (-CH(CH₂CH₃)₂)Determines the steric bulk projecting into the hydrophobic receptor pocket[2].
Lipophilicity (cLogP shift) Low (+0.5)High (+2.2 to +2.6)The branched pentyl group significantly enhances membrane permeability and target engagement[3].
C2 Nucleophilicity High (Minimal hindrance)Moderate (Steric shielding)Requires optimized, higher-temperature condensation conditions to overcome steric clashes[6].
Cyclization Kinetics Fast (Standard conditions)Slower (Requires catalysis)Steric bulk at C3 slows initial hydrazone formation, necessitating acid/base catalysis[4][5].

Workflow & Pathway Visualizations

The following diagrams illustrate the divergent synthetic utility of Methyl 4-ethyl-3-oxohexanoate and the mechanistic pathway of its cyclocondensation.

G SM Methyl 4-ethyl-3-oxohexanoate (Bis-electrophile) Hydrazine Aryl Hydrazine (Dinucleophile) SM->Hydrazine Condensation Amidine Amidine / Guanidine (Dinucleophile) SM->Amidine Condensation Hydroxylamine Hydroxylamine (Dinucleophile) SM->Hydroxylamine Condensation Pyrazole 3-(3-pentyl)-1H-pyrazole (COX-2 / KEAP1 Inhibitors) Hydrazine->Pyrazole Cyclization Pyrimidine 4-(3-pentyl)-pyrimidine (PDE4 / Kinase Inhibitors) Amidine->Pyrimidine Cyclization Isoxazole 3-(3-pentyl)-isoxazole (Epigenetic Modulators) Hydroxylamine->Isoxazole Cyclization

Divergent synthesis of heterocyclic pharmaceutical scaffolds from Methyl 4-ethyl-3-oxohexanoate.

Mechanism Step1 β-Keto Ester + Aryl Hydrazine Step2 Nucleophilic Attack at C3 Ketone Step1->Step2 Step3 Hydrazone Intermediate Step2->Step3 Step4 Intramolecular Cyclization at C1 Step3->Step4 Step5 Pyrazolone Scaffold Step4->Step5

Mechanistic pathway of Knorr-type pyrazolone formation via hydrazone intermediate cyclization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic milestones.

Protocol A: Synthesis of 3-(3-Pentyl)-1H-Pyrazol-5-ols (Knorr-Type Cyclocondensation)

Pyrazoles are critical pharmacophores in anti-inflammatory agents and protein-protein interaction inhibitors[3][5].

Reagents:

  • Methyl 4-ethyl-3-oxohexanoate (1.0 eq)

  • Aryl hydrazine hydrochloride (1.05 eq)

  • Sodium acetate (1.05 eq)

  • Glacial acetic acid (Solvent, 0.5 M)

Step-by-Step Methodology:

  • Free-Basing & Activation: Dissolve the aryl hydrazine hydrochloride and sodium acetate in glacial acetic acid at room temperature. Causality: NaOAc neutralizes the HCl salt to liberate the nucleophilic hydrazine, while the acetic acid solvent provides mild Brønsted acid catalysis to activate the sterically hindered C3 ketone of the β-keto ester[5].

  • Addition: Add Methyl 4-ethyl-3-oxohexanoate dropwise over 15 minutes. Stir at room temperature for 30 minutes to allow the initial hydrazone intermediate to form.

  • Cyclization: Heat the reaction mixture to 90 °C for 4–6 hours. Causality: Elevated thermal energy is strictly required to drive the intramolecular cyclization (amide bond formation at the C1 ester) against the steric resistance of the 3-pentyl group[3].

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: Look for the disappearance of the starting material mass ( [M+H]+=173 ) and the complete transition of the hydrazone intermediate into the final cyclized mass (Total Δ mass = −32 Da, corresponding to the loss of methanol).

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the pyrazolone.

Protocol B: Synthesis of 6-(3-Pentyl)-Pyrimidin-4-ols (Biginelli/Condensation)

Pyrimidines are privileged scaffolds utilized heavily in the development of kinase and PDE inhibitors[2].

Reagents:

  • Methyl 4-ethyl-3-oxohexanoate (1.0 eq)

  • Amidine hydrochloride (e.g., Benzamidine HCl) (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous Ethanol (Solvent, 0.3 M)

Step-by-Step Methodology:

  • Base Preparation: Under an inert N₂ atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol. Add the amidine hydrochloride and stir for 20 minutes. Causality: A strong base is required not only to generate the free amidine but also to facilitate the deprotonation of the C2 active methylene, which is partially shielded by the C4-ethyl group[6].

  • Condensation: Add Methyl 4-ethyl-3-oxohexanoate in a single portion. Reflux the mixture (approx. 80 °C) for 12–16 hours. Scientist's Note: For highly deactivated amidines, switching to a higher boiling solvent (e.g., DMF or 1,4-dioxane at 120 °C) may be necessary to overcome the activation barrier[6][7].

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3) and IR spectroscopy.

    • Validation Checkpoint: In IR, confirm the disappearance of the sharp aliphatic ester carbonyl stretch ( ∼1740 cm−1 ) and the appearance of broad pyrimidine ring stretches ( ∼1580−1600 cm−1 ).

  • Workup: Concentrate the reaction mixture in vacuo. Dissolve the crude residue in minimal water and carefully acidify to pH 5–6 using 1M HCl. The 6-(3-pentyl)-pyrimidin-4-ol derivative will precipitate as a solid. Collect via vacuum filtration.

Sources

Method

Application Note: Enantioselective Asymmetric Reduction of Methyl 4-ethyl-3-oxohexanoate

Executive Summary & Mechanistic Context Methyl 4-ethyl-3-oxohexanoate is a highly valuable, yet synthetically challenging, building block for complex active pharmaceutical ingredients (APIs). Structurally, it is a β -ket...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Methyl 4-ethyl-3-oxohexanoate is a highly valuable, yet synthetically challenging, building block for complex active pharmaceutical ingredients (APIs). Structurally, it is a β -keto ester with an alkyl substitution at the C4 position (often referred to as an α -alkyl substituent relative to the ketone). The primary synthetic challenge lies in controlling the stereochemistry at two contiguous centers: the C3 hydroxyl group (formed upon reduction) and the labile C4 ethyl group.

The Causality of Stereocontrol: Under standard asymmetric hydrogenation conditions using classical Ru(II)-BINAP catalysts[1], the reduction of the C3 ketone is highly enantioselective. This selectivity is driven by the rigid chelation of the β -keto ester to the ruthenium center, which dictates the trajectory of hydride transfer. However, if the starting material is racemic at C4, the reaction typically yields a mixture of diastereomers. This occurs because the C4 proton is only activated by a single carbonyl (the ketone) and is insufficiently acidic to epimerize rapidly under neutral or mildly acidic conditions.

To achieve theoretical yields of >50% for a single stereoisomer from a racemic mixture, Dynamic Kinetic Resolution (DKR) must be employed[2]. By introducing an alkaline base (e.g., t -BuONa) alongside a specialized metal-ligand bifunctional catalyst (such as DIPSkewphos/3-AMIQ–Ru(II) or Ru-BINAP/diamine complexes), the C4 proton is rapidly abstracted. This base-catalyzed enolization allows the (4R) and (4S) enantiomers to interconvert faster than the hydrogenation rate ( kepim​≫khydro​ ). The chiral catalyst then selectively reduces the faster-reacting enantiomer, funneling the racemic mixture into a single anti or syn diastereomer with >99% enantiomeric excess (ee) and diastereomeric excess (de). Similar dynamic kinetic principles are also successfully applied in Asymmetric Transfer Hydrogenation (ATH)[3].

Alternatively, biocatalytic approaches using engineered Ketoreductases (KREDs) offer an environmentally benign route[4]. While KREDs provide exquisite stereocontrol, they typically perform a Kinetic Resolution (KR) on this substrate unless coupled with an external racemization catalyst, yielding 50% of the enantiopure product and leaving 50% of the unreacted enantiomer.

Comparative Data Matrix

The following table summarizes the quantitative performance metrics of the two primary methodologies for reducing Methyl 4-ethyl-3-oxohexanoate.

ParameterMethod A: Ru(II)-Catalyzed DKRMethod B: Biocatalytic KRED (KR)
Catalyst System DIPSkewphos/3-AMIQ–Ru(II)Engineered KRED (e.g., KRED-P1-B04)
Additives / Cofactors t -BuONa (Base for epimerization)NADP⁺, GDH, Glucose (Recycling)
Reaction Mode Dynamic Kinetic Resolution (DKR)Kinetic Resolution (KR)
Theoretical Max Yield 100% (Single Diastereomer)50% (Product) + 50% (Recovered SM)
Stereochemical Outcome >99% ee, >99% de (anti or syn)>99% ee (Product), >99% ee (Recovered SM)
Operating Conditions 10 atm H₂, 25 °C, Anhydrous EtOHAtmospheric, 30 °C, Aqueous Buffer (pH 7.0)
Scalability High (S/C ratios up to 2000)Moderate (Requires tight pH/temperature control)

Workflow Visualizations & Logical Architecture

DKR_Logic S_fast (4S)-Substrate (Fast reacting) Enol Enolate Intermediate (Achiral at C4) S_fast->Enol t-BuONa (Base) Product (3R, 4S)-Product >99% ee, >99% de S_fast->Product Ru(II), H2 (k_fast) S_slow (4R)-Substrate (Slow reacting) S_slow->Enol t-BuONa (Base) S_slow->Product Ru(II), H2 (k_slow)

Dynamic Kinetic Resolution (DKR) pathway showing base-catalyzed epimerization via an enolate.

Biocatalysis_Validation Sub Racemic Substrate KRED KRED Enzyme Sub->KRED Prod Chiral Product KRED->Prod Stereoselective Reduction GDH GDH Recycling KRED->GDH NADP+ GDH->KRED NADPH pH Autotitrator (NaOH) Self-Validation GDH->pH Gluconic Acid Formation (pH drops) pH->GDH Neutralization (Quantifies Conversion)

Biocatalytic kinetic resolution workflow with autotitrator-based self-validation.

Validated Experimental Protocols

Protocol A: Base-Promoted DKR via Ru(II) Catalysis (100 mmol Scale)

This protocol is designed to force the epimerization of the C4 stereocenter, funneling the racemic starting material into a single enantiopure diastereomer.

Reagents:

  • Racemic Methyl 4-ethyl-3-oxohexanoate: 17.22 g (100 mmol)

  • (S,S)-DIPSkewphos/3-AMIQ–Ru(II) catalyst: 0.1 mmol (S/C = 1000)

  • t -BuONa: 480 mg (5 mmol, 5 mol%)

  • Anhydrous Ethanol: 100 mL

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 300 mL Parr autoclave with the Ru(II) catalyst, t -BuONa, and anhydrous ethanol. Stir for 10 minutes to generate the active Ru-H₂ species.

  • Substrate Addition: Add the racemic Methyl 4-ethyl-3-oxohexanoate to the autoclave. Seal the vessel and remove it from the glovebox.

  • Hydrogenation: Purge the autoclave with H₂ gas three times. Pressurize the vessel to exactly 10 atm (147 psi) of H₂.

  • Reaction: Stir the mixture at 800 rpm at 25 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the pressure drop in the closed-system autoclave. A 100 mmol reaction in a 300 mL vessel should yield a calculated pressure drop of approximately 120 psi (depending on exact headspace). Crucial Diagnostic: If the pressure drop plateaus at exactly 50% of the theoretical value, the base has failed to promote C4 epimerization (likely due to trace moisture deactivating the t -BuONa), resulting in a standard Kinetic Resolution. If the pressure drop reaches the theoretical 100% mark, DKR is successful.

  • Workup: Vent the H₂ gas carefully. Quench the reaction with 10 mL of saturated aqueous NH₄Cl to neutralize the base. Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine conversion and diastereomeric ratio (dr) via ¹H-NMR. Determine enantiomeric excess (ee) via Chiral HPLC or GC.

Protocol B: Biocatalytic Kinetic Resolution via KRED (100 mmol Scale)

This protocol utilizes an enzymatic system for exquisite stereocontrol, relying on a coupled GDH/Glucose system for cofactor recycling.

Reagents:

  • Racemic Methyl 4-ethyl-3-oxohexanoate: 17.22 g (100 mmol)

  • Ketoreductase (e.g., KRED-P1-B04): 200 mg

  • Glucose Dehydrogenase (GDH): 100 mg

  • NADP⁺ (Cofactor): 75 mg (0.1 mmol)

  • D-Glucose: 27.0 g (150 mmol, 1.5 eq)

  • Potassium Phosphate Buffer (100 mM, pH 7.0): 200 mL

Step-by-Step Methodology:

  • System Initialization: In a 500 mL jacketed reactor equipped with an overhead stirrer and a pH probe connected to an autotitrator, add the phosphate buffer and D-glucose. Warm to 30 °C.

  • Enzyme & Cofactor Addition: Add NADP⁺, GDH, and the KRED enzyme. Stir gently at 200 rpm until fully dissolved.

  • Substrate Addition: Add the racemic substrate dropwise. The mixture will form a biphasic emulsion. Increase stirring to 600 rpm to ensure adequate mass transfer.

  • Reaction & Titration: Set the autotitrator to maintain the pH at exactly 7.0 using 1.0 M NaOH.

  • Self-Validation Checkpoint: The oxidation of glucose to gluconolactone (which hydrolyzes to gluconic acid) drops the pH, triggering the autotitrator. The reaction generates one equivalent of gluconic acid per equivalent of ketone reduced. Therefore, the volume of 1.0 M NaOH dispensed provides a real-time, self-validating metric of reaction conversion. Crucial Diagnostic: For a perfect Kinetic Resolution of 100 mmol racemic substrate, exactly 50.0 mL of 1.0 M NaOH will be consumed. A plateau at 50.0 mL confirms the completion of the KR. Any excess consumption indicates background ester hydrolysis.

  • Workup: Once the autotitrator plateaus, extract the biphasic mixture with Methyl tert-butyl ether (MTBE) (3 × 100 mL). The organic layer contains both the chiral product (Methyl 4-ethyl-3-hydroxyhexanoate) and the unreacted enantiomer of the starting material.

  • Separation: Separate the product from the unreacted starting material via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • Title : An improved procedure for the synthesis and use of[RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation Source : PMC (NIH) URL :[Link]

  • Title : A Short Review on Chiral Alcohols Verses Bio-Catalysis Source : Longdom Publishing URL :[Link]

Sources

Application

Application Notes and Protocols for Knoevenagel Condensation using Methyl 4-ethyl-3-oxohexanoate

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Knoevenagel Condensation The Knoevenagel condensation, a cornerstone reaction in organic synthesis, facilita...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone reaction in organic synthesis, facilitates the formation of carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound.[1] This reaction is of paramount importance in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The products of this condensation, typically α,β-unsaturated compounds, serve as versatile intermediates for further chemical transformations.[2]

This application note provides a comprehensive guide to the Knoevenagel condensation with a specific focus on the use of β-keto esters, exemplified by Methyl 4-ethyl-3-oxohexanoate, as the active methylene component. We will delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, and provide detailed, field-proven protocols for its successful execution.

Mechanistic Insights: A Tale of Two Pathways

The Knoevenagel condensation proceeds through a nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl carbon of an aldehyde or ketone, followed by a dehydration step to yield the α,β-unsaturated product.[2] The acidity of the α-protons in β-keto esters like Methyl 4-ethyl-3-oxohexanoate, situated between two electron-withdrawing groups (a ketone and an ester), facilitates the formation of a stabilized enolate intermediate, which is crucial for the reaction to proceed.[1]

Two primary mechanistic pathways are generally considered, largely dependent on the nature of the amine catalyst employed:

  • The Hann-Lapworth Mechanism: This pathway involves the deprotonation of the active methylene compound by a base (e.g., piperidine) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the final product.[3]

  • The Iminium Pathway: In this mechanism, the amine catalyst first reacts with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the aldehyde itself. The enol form of the active methylene compound then attacks the iminium ion, leading to a series of steps that culminate in the formation of the condensation product and regeneration of the amine catalyst.[4]

The choice of catalyst and reaction conditions can influence which pathway is dominant.

Knoevenagel_Mechanism cluster_activation Activation of Methylene Compound cluster_condensation Condensation cluster_dehydration Dehydration Active_Methylene Methyl 4-ethyl-3-oxohexanoate Enolate Stabilized Enolate Active_Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Active_Methylene Intermediate β-Hydroxy Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O Experimental_Workflow Start Start Reagents Combine Reactants: - Methyl 4-ethyl-3-oxohexanoate - Aromatic Aldehyde - Solvent Start->Reagents Catalyst Add Catalyst (e.g., Piperidine/AcOH or Lewis Acid) Reagents->Catalyst Reaction Reaction at Appropriate Temperature (Reflux or RT) Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Work-up (Washing and Extraction) Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in Methyl 4-ethyl-3-oxohexanoate reduction

Topic: Troubleshooting Enantiomeric Excess (ee) in Methyl 4-ethyl-3-oxohexanoate Reduction Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereos...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Enantiomeric Excess (ee) in Methyl 4-ethyl-3-oxohexanoate Reduction

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereoselectivity challenges during the asymmetric reduction of methyl 4-ethyl-3-oxohexanoate.

🔬 Structural Insight: The "Achiral" Trap

A common pitfall when designing a reduction strategy for methyl 4-ethyl-3-oxohexanoate is treating it as an α -chiral β -keto ester that requires Dynamic Kinetic Resolution (DKR)[1]. However, a strict structural analysis reveals that the C4 carbon is bonded to a ketone, a hydrogen, and two identical ethyl groups (forming a 3-pentyl moiety).

Because C4 possesses two identical substituents, C4 is achiral . The reduction of the C3 ketone generates only one chiral center. Therefore, the core challenge is not diastereoselectivity, but rather achieving high enantiomeric excess (ee) in the presence of the extreme steric bulk of the 3-pentyl group, which severely disrupts standard catalyst-substrate transition states[2].

Reduction_Workflow Substrate Methyl 4-ethyl- 3-oxohexanoate (Prochiral Ketone) Transition Stereocontrolled Transition State (Facial Discrimination) Substrate->Transition H2 or NAD(P)H Catalyst Chiral Catalyst (Ru-Ligand or KRED) Catalyst->Transition Product (R)- or (S)-Methyl 4-ethyl-3-hydroxyhexanoate (High ee) Transition->Product Hydride Transfer

Workflow for the enantioselective reduction of the prochiral methyl 4-ethyl-3-oxohexanoate.

Section 1: FAQs on Mechanism & Catalyst Selection

Q1: Why is the enantiomeric excess (ee) of Methyl 4-ethyl-3-oxohexanoate historically lower than simpler β -keto esters like methyl acetoacetate? A1: The causality lies in steric hindrance. In chemical catalysis (e.g., Noyori asymmetric hydrogenation), the transition state requires the substrate to coordinate to the Ruthenium center via both the ketone and ester carbonyls[3]. The bulky 3-pentyl group at C4 clashes with the equatorial phenyl rings of standard phosphine ligands (like BINAP). This steric clash diminishes the energy gap ( ΔΔG‡ ) between the pro-R and pro-S transition states, leading to a drop in facial selectivity and resulting in lower ee[2].

Q2: How do I modify my Ru-based catalytic system to improve ee for this sterically demanding substrate? A2: Standard BINAP often fails to provide a tight enough chiral pocket for bulky aliphatic groups. You must tune the ligand structure, which is crucial for inducing asymmetry[4].

  • Ligand Tuning: Switch to ligands with narrower dihedral (bite) angles or bulkier substituents (e.g., SegPhos or GarPhos) that can better restrict the 3-pentyl group's rotation.

  • Halide Effect: Ensure the presence of a halide (preferably chloride) in the Ru complex. The halide is essential for generating the active Ru-H species and stabilizes the transition state[2].

Q3: We are considering Biocatalysis using Ketoreductases (KREDs). What are the specific optimization strategies for this substrate? A3: Dehydrogenases/reductases from various microorganisms are highly effective for preparing optically pure enantiomers[5]. However, KREDs have defined active site cavities. The bulky 3-pentyl group may prevent the substrate from entering the binding pocket. You must systematically screen KRED libraries specifically engineered for "bulky-ketones"[1]. Furthermore, because this substrate is highly lipophilic, you must use biocompatible co-solvents (e.g., 5-10% DMSO or IPA) to improve mass transfer without denaturing the enzyme[4].

Section 2: Troubleshooting Low Enantiomeric Excess (ee)

Troubleshooting_Tree Start Issue: Low ee (<90%) CheckConv Is conversion >95%? Start->CheckConv LowConv Low Conversion & Low ee CheckConv->LowConv No HighConv High Conversion but Low ee CheckConv->HighConv Yes Action1 Check for catalyst poisoning or poor substrate solubility LowConv->Action1 Action2 Poor facial discrimination: Tune ligand bite angle or screen larger KRED pockets HighConv->Action2 Success Optimized ee (>98%) Action1->Success Resolve Inhibition Action2->Success Enhance Selectivity

Logical troubleshooting decision tree for resolving low enantiomeric excess.

Data Presentation: Troubleshooting Matrix

Symptom / IssueRoot CauseCorrective Action (Ru-Catalysis)[6]Corrective Action (Biocatalysis)[4]
Low ee at high conversion Poor facial discriminationSwitch to a ligand with a narrower bite angle (e.g., SegPhos).Screen KRED libraries for larger binding pockets.
ee drops over time Product inhibition / ReversibilityN/A (Hydrogenation is irreversible).Increase cofactor recycling efficiency; remove product in situ.
Low conversion & low ee Catalyst deactivation or poor solubilityRigorously degas solvents; check for coordinating impurities.Add 10% v/v DMSO or use a biphasic system (e.g., MTBE/Buffer).
Inconsistent ee Background non-chiral reductionLower reaction temperature; reduce catalyst loading.Ensure strict pH control (pH 6.5-7.0) to prevent spontaneous chemical reduction.
Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Optimized Ru-Catalyzed Asymmetric Hydrogenation

Causality: The asymmetric hydrogenation of β -keto esters catalyzed by ruthenium complexes requires strict anaerobic conditions and specific activation steps to form the active hydride species[6].

  • Catalyst Activation: In a glovebox, dissolve [RuCl2​(benzene)]2​ and the chiral ligand (e.g., (R)-SegPhos) in rigorously degassed anhydrous methanol. Heat to 80°C for 1 hour.

    • Self-Validation Checkpoint: The solution must transition from brown to a clear yellow-orange. Failure to change color indicates incomplete ligand exchange or oxygen contamination. Discard and restart[2].

  • Substrate Loading: Transfer the activated catalyst to a stainless-steel autoclave containing methyl 4-ethyl-3-oxohexanoate (Substrate/Catalyst ratio = 1000:1).

  • Hydrogenation: Pressurize with H2​ (50 psi) and stir at 50°C.

    • Self-Validation Checkpoint: Stop the reaction at 2 hours and analyze via GC-FID. If conversion is <10%, the catalyst is poisoned. Do not proceed to ee analysis until conversion is >95%[4].

  • ee Determination: Analyze the crude product via chiral HPLC.

    • Self-Validation Checkpoint: Always inject a racemic standard of methyl 4-ethyl-3-hydroxyhexanoate first to confirm baseline resolution ( Rs​>1.5 ) of the (R) and (S) enantiomers before calculating the ee of the catalytic run[5].

Protocol B: Biocatalytic KRED Reduction

Causality: Enzymatic reductions rely on cofactors like NAD(P)H. If the cofactor is not efficiently regenerated, the reaction will stall, leading to poor conversion and potentially allowing non-selective background reactions to degrade ee[4].

  • Reaction Mixture Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP+, 100 mM Glucose, and 5 U/mL Glucose Dehydrogenase (GDH).

    • Self-Validation Checkpoint: Measure the absorbance at 340 nm before adding the substrate. A rapid increase in A340​ confirms the GDH is actively reducing NADP+ to NADPH[5].

  • Substrate Addition: Add methyl 4-ethyl-3-oxohexanoate (50 g/L) dissolved in 10% v/v DMSO to overcome the lipophilicity of the 3-pentyl group. Add the selected KRED (10 U/mL).

  • Incubation & pH Control: Incubate at 30°C with orbital shaking.

    • Self-Validation Checkpoint: The GDH regeneration cycle generates gluconic acid. If your automated titrator does not actively consume 1M NaOH to maintain pH 7.0, the coupled regeneration cycle has stalled[4].

  • Extraction: Extract the product from the supernatant with ethyl acetate. Dry over anhydrous sodium sulfate, filter, and concentrate[4].

References
  • BenchChem. "Improving enantiomeric excess in the asymmetric reduction of beta-keto esters". BenchChem Tech Support.
  • Szaleniec, M. et al. "Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum". PMC (NIH).
  • Andrew G Myers Research Group. "The Noyori Asymmetric Hydrogenation Reaction". Harvard University.
  • Thermo Fisher Scientific. "Noyori Asymmetric Hydrogenation". Thermo Fisher.
  • Frontiers. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals". Frontiers in Bioengineering and Biotechnology.
  • SciSpace. "Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer". SciSpace.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 4-ethyl-3-oxohexanoate

Welcome to the Technical Support Center for Methyl 4-ethyl-3-oxohexanoate . This guide is designed exclusively for researchers, application scientists, and drug development professionals facing synthetic bottlenecks with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 4-ethyl-3-oxohexanoate . This guide is designed exclusively for researchers, application scientists, and drug development professionals facing synthetic bottlenecks with this specific, highly hindered beta-keto ester.

The defining structural feature of Methyl 4-ethyl-3-oxohexanoate is its C4 position, which bears two ethyl groups (forming a 3-pentyl equivalent side chain). This massive steric bulk creates severe shielding around the adjacent C3 ketone, drastically elevating the activation energy for nucleophilic addition and complicating standard enolate chemistry. This guide provides field-proven, self-validating protocols to bypass these limitations.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why do standard reductions of the C3 ketone with NaBH4​ yield mostly unreacted starting material? A: The bulky 3-pentyl group at C4 sterically blocks the Bürgi-Dunitz trajectory—the ~107° angle of approach required for a hydride to successfully attack the π∗ orbital of the carbonyl. To overcome this, you must use highly reactive hydride sources (which risk unwanted C1 ester reduction) or transition-metal catalyzed hydrogenations. For enantioselective reduction, specialized ruthenium catalysts or engineered biocatalysts (like modified Baker's Yeast) are necessary, as their active sites can be tailored to accommodate massive steric bulk[1].

Q: Can I perform a transesterification on the C1 ester without the C3 ketone interfering? A: Yes, but the steric bulk at C4 indirectly influences the reaction dynamics. While transesterification of beta-keto esters is generally selective due to enol intermediates or chelation, bulky substrates often stall with standard acid/base catalysis. Recyclable silica-based inorganic–organic hybrid zinc catalysts or methylboronic acid have been shown to successfully transesterify sterically hindered beta-keto esters by providing highly accessible, dispersed active sites[2].

Q: Why does my C2 alkylation result in O-alkylation instead of C-alkylation? A: Steric hindrance at C4 pushes the equilibrium of the enolate towards the less sterically demanding O-alkylation pathway, especially when using hard electrophiles. Electronic characteristics and steric aspects dictate electrophile-nucleophile reactivity[3]. To force C-alkylation, you must use softer electrophiles or employ polar aprotic additives to separate the ion pair, enhancing the carbon's nucleophilicity.

Q: How does the steric bulk affect decarboxylation if I hydrolyze the ester to a beta-keto acid? A: Beta-keto acids typically undergo rapid decarboxylation because the beta-carbonyl acts as an electron sink. However, heavy alkyl substitution at the alpha or gamma positions (like the C4 ethyl groups) alters the enthalpy of the enolized intermediate. This steric hindrance prevents larger size enolates from fully engaging in the necessary transition state, sometimes stabilizing the beta-keto acid against spontaneous decarboxylation at room temperature[4].

Part 2: Troubleshooting Guides & Validated Protocols

Workflow 1: Forcing Reductive Amination at the C3 Ketone

The Problem: Primary amines fail to form the requisite imine intermediate due to severe steric clashing with the C4 3-pentyl group. The Causality: Standard acid catalysis is insufficient to drive the equilibrium forward. Titanium(IV) isopropoxide[ Ti(OiPr)4​ ] must be used. It acts as a powerful Lewis acid to activate the hindered ketone and simultaneously serves as a water scavenger (converting to insoluble TiO2​ ), irreversibly driving imine formation.

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve Methyl 4-ethyl-3-oxohexanoate (1.0 eq) and the primary amine (1.2 eq) in anhydrous THF (0.5 M concentration).

  • Activation: Add Ti(OiPr)4​ (2.0 eq) dropwise at room temperature. Stir vigorously for 12-18 hours.

  • Self-Validation Check: Do not proceed blindly. Extract a 0.1 mL aliquot and analyze via FT-IR spectroscopy. Confirm the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹). Proceed only when conversion exceeds 90%.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium cyanoborohydride ( NaBH3​CN ) (1.5 eq) dissolved in a minimal volume of anhydrous methanol.

  • Workup: Stir for 4 hours. Quench with water (this will cause a massive precipitation of white TiO2​ salts). Filter the suspension through a Celite pad, wash with ethyl acetate, and extract the filtrate.

Workflow 2: Alpha-Alkylation (C2) with Bulky Electrophiles

The Problem: Low conversion or high recovery of starting material when attempting to attach a functional group at the C2 position. The Causality: Lithium enolates form tight hexameric or tetrameric aggregates in THF. The combination of these bulky aggregates and the inherent steric shield of the C4 position prevents the C2 carbon from attacking the electrophile. Adding DMPU (N,N'-Dimethylpropyleneurea) strongly solvates the Li+ counterion, breaking down the aggregates and exposing a highly reactive, "naked" enolate carbon with a raised HOMO energy level.

Step-by-Step Protocol:

  • Enolization: Cool a solution of anhydrous THF and diisopropylamine (1.1 eq) to -78°C. Add n-BuLi (1.05 eq) dropwise to generate LDA.

  • Deprotonation: Add Methyl 4-ethyl-3-oxohexanoate (1.0 eq) dropwise. Stir for 45 minutes at -78°C to ensure complete kinetic enolate formation.

  • De-aggregation: Add DMPU (2.0 eq) to the mixture. Stir for 15 minutes.

  • Alkylation: Add the target alkyl halide (1.2 eq). Slowly warm the reaction to 0°C over 2 hours.

  • Self-Validation Check: Monitor the reaction via GC-MS. If unreacted enolate remains after 4 hours at 0°C, the electrophile is too sterically hindered for standard substitution. You must synthesize a more reactive electrophile (e.g., swapping a bromide leaving group for a triflate) to lower the activation energy.

Part 3: Quantitative Data & Optimization Tables

Table 1: Reagent Selection for C3 Ketone Reduction in Sterically Hindered Beta-Keto Esters

Reducing AgentChemoselectivity (Ketone vs Ester)Steric ToleranceTypical Yield (%)Mechanistic Notes
NaBH4​ / MeOHHighLow< 10%Fails entirely due to C4 3-pentyl steric clash.
LiAlH4​ / THFLow (Reduces both)HighN/AResults in over-reduction to the diol.
Ru-BINAP / H2​ HighModerate75-85%Requires high pressure (50-100 atm) to force interaction.
Engineered Baker's YeastHighHigh80-95%Highly enantioselective; bypasses steric bulk via tailored enzymatic pocket[1].

Table 2: Base & Solvent Optimization for C2 Alkylation

Base SystemSolvent / AdditiveEnolate StateC-Alkylation Efficiency
K2​CO3​ AcetoneHeterogeneousPoor (Results predominantly in O-alkylation)
NaHTHFTight Ion PairModerate (Requires extended heating, risking degradation)
LDATHF (-78°C)AggregatedLow (Severe steric clash with electrophile)
LDA THF + DMPU Solvent-Separated Ion Pair Excellent (High HOMO energy overcomes steric barrier)

Part 4: Reaction Logic & Troubleshooting Visualization

C3_Functionalization Start Target: C3 Ketone Functionalization CheckSterics Assess Steric Bulk at C4 (3-pentyl group) Start->CheckSterics Reduction Reduction to beta-hydroxy ester CheckSterics->Reduction Hydride/H2 Amination Reductive Amination CheckSterics->Amination Amine + Reductant RuCat Ru-BINAP Catalysis (High Pressure H2) Reduction->RuCat Chemocatalytic Biocat Engineered Baker's Yeast (Enantioselective) Reduction->Biocat Biocatalytic TiCat Ti(OiPr)4 + Amine (Force Imine Formation) Amination->TiCat Step 1: Activation NaCNBH3 NaCNBH3 Reduction TiCat->NaCNBH3 Step 2: Reduction

Decision tree for functionalizing the sterically hindered C3 ketone.

C2_Alkylation Issue Low Yield in C2 Alkylation Enolization Incomplete Enolization? Issue->Enolization Electrophile Poor Electrophile Reactivity? Issue->Electrophile BaseChange Switch to NaH or LDA at -78°C Enolization->BaseChange pKa mismatch Additive Add DMPU or HMPA (Break aggregates) Electrophile->Additive Steric clash Temp Increase Temp to 0°C (Monitor degradation) Electrophile->Temp High activation energy

Troubleshooting workflow for resolving low yields in C2 alkylation.

Part 5: References

  • Recent advances in the transesterification of β-keto esters, RSC Publishing,[Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity, PMC,[Link]

  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast, Journal of the American Chemical Society,[Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides, ACS Publications,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Determination of Methyl 4-ethyl-3-oxohexanoate

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 4-ethyl-3-oxohexanoate....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 4-ethyl-3-oxohexanoate. Moving beyond a simple checklist of validation parameters, we delve into the scientific rationale behind methodological choices, comparing alternative analytical approaches and grounding our protocol in the rigorous standards set forth by international regulatory bodies. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and defensible analytical method for quality control and stability assessment.

The Analytical Challenge: Understanding Methyl 4-ethyl-3-oxohexanoate

Methyl 4-ethyl-3-oxohexanoate is a β-keto ester. From an analytical perspective, its structure presents specific characteristics that must be considered during method development:

  • Polarity: The presence of two carbonyl groups and an ester linkage imparts moderate polarity. This property is central to selecting the appropriate stationary and mobile phases for effective chromatographic retention and separation.[1] While soluble in common organic solvents, its interaction with different HPLC stationary phases will vary.

  • UV Chromophore: The carbonyl groups act as chromophores, allowing for detection by UV spectrophotometry. The n→π* electronic transitions of the ketone and ester carbonyls typically allow for detection in the low UV range, generally between 200-220 nm.

  • Keto-Enol Tautomerism: Like many β-dicarbonyl compounds, Methyl 4-ethyl-3-oxohexanoate can exist in equilibrium with its enol tautomer. This phenomenon can be influenced by the solvent (mobile phase) polarity and pH, potentially leading to chromatographic issues like peak broadening or splitting if not properly controlled. Stabilizing one form, typically the keto form, is crucial for achieving sharp, symmetrical peaks.

The primary goal of a purity method is not only to quantify the main compound but also to separate it from any process-related impurities and potential degradation products. Therefore, the method must be "stability-indicating," a core concept we will build upon.

Method Development: A Comparative Approach to Chromatographic Selectivity

Before validation can begin, a suitable chromatographic system must be developed. The choice of column and mobile phase is paramount for achieving the desired selectivity. Here, we compare three common reversed-phase column chemistries.

Table 1: Comparison of HPLC Column Chemistries for Methyl 4-ethyl-3-oxohexanoate Analysis

Column TypeStationary Phase ChemistryPrinciple of InteractionAdvantages for this AnalytePotential Disadvantages
Standard C18 Octadecylsilane bonded to silica, end-capped.Primarily hydrophobic (van der Waals) interactions.Widely available, extensive literature, good for many small molecules.May provide insufficient retention for moderately polar compounds like β-keto esters, leading to elution near the void volume.
Polar-Embedded C18 Octadecylsilane with an embedded polar group (e.g., amide, carbamate) near the silica surface.Mixed-mode: hydrophobic and polar interactions (hydrogen bonding, dipole-dipole).Enhanced retention of polar analytes; resistant to "phase collapse" in highly aqueous mobile phases.[2]Selectivity can be complex and highly dependent on mobile phase composition.
Phenyl-Hexyl Phenyl-hexyl groups bonded to silica.Mixed-mode: hydrophobic and π-π interactions with aromatic or unsaturated compounds.Offers alternative selectivity compared to alkyl chains, potentially resolving closely related impurities.[3]Less hydrophobic than C18; may not be the first choice unless specific aromatic impurities are expected.

The Validation Workflow: A Framework for Trust

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[4] Our approach is based on the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7]

The relationship between validation parameters is not arbitrary; they form a logical cascade where the success of one parameter often relies on another.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Establishes Separation Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Specificity->Accuracy Ensures measurement is of analyte Precision Precision (Repeatability & Intermediate) Specificity->Precision Ensures consistent measurement of analyte Range Range Linearity->Range Defines boundaries Linearity->Accuracy Limit QL / DL Linearity->Limit Based on S/N or slope Range->Accuracy Range->Precision Robustness Robustness

Caption: Logical workflow for HPLC method validation.

Detailed Validation Parameters & Protocols

Here we detail the experimental execution for each validation characteristic, grounded in regulatory expectations from the FDA and EMA, which are harmonized with ICH guidelines.[8][9][10][11]

Specificity (Stability-Indicating Nature)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For a purity assay, this is the most critical validation parameter. We establish specificity through forced degradation studies, which intentionally stress the drug substance to produce potential degradation products.[12][13][14]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare a solution of Methyl 4-ethyl-3-oxohexanoate in the mobile phase diluent at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1.0 N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1.0 N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1.0 N NaOH. Keep at room temperature for 24 hours. Cool, neutralize with 1.0 N HCl, and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 10% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve the stressed solid and dilute to a final concentration of ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and cool white fluorescent light (ICH Q1B) for 7 days. Dissolve the stressed solid and dilute to a final concentration of ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method must demonstrate adequate separation of the main analyte peak from any degradation product peaks (Resolution > 2.0).

  • The peak purity analysis (e.g., using PDA detector software) for the Methyl 4-ethyl-3-oxohexanoate peak in the stressed samples must pass, indicating no co-eluting impurities.

  • A reasonable level of degradation (typically 5-20%) should be achieved to demonstrate that the method can detect degradation if it occurs.[14][15]

Linearity

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample over a specified range. This validates that a change in concentration gives a proportional change in instrument response (e.g., peak area).

Experimental Protocol: Linearity

  • Prepare a Stock Solution: Accurately weigh and dissolve Methyl 4-ethyl-3-oxohexanoate reference standard to prepare a stock solution of 1.0 mg/mL.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels covering the expected range. For a purity assay, this range is typically 80% to 120% of the nominal test concentration (e.g., 0.08, 0.09, 0.10, 0.11, and 0.12 mg/mL).[5]

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[4] It is confirmed by the successful validation of the linearity, accuracy, and precision protocols over the desired concentration span.

Acceptance Criteria:

  • The specified range (e.g., 80% to 120% of the test concentration) is considered validated if the linearity, accuracy, and precision results within that range meet their respective acceptance criteria.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Experimental Protocol: Accuracy (Spiked Recovery)

  • Prepare Spiked Samples: Prepare samples at three concentration levels across the range (e.g., 80%, 100%, and 120% of the test concentration). This should be done by spiking a known amount of Methyl 4-ethyl-3-oxohexanoate reference standard into a representative sample matrix (if applicable) or diluent.

  • Analysis: Prepare three independent samples at each of the three concentration levels (total of 9 determinations). Analyze them using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision):

    • Prepare six independent test samples of Methyl 4-ethyl-3-oxohexanoate at 100% of the test concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Prepare a new set of six independent test samples.

    • Calculate the %RSD for this set of results.

    • Perform a statistical comparison (e.g., using an F-test) of the results from both days to assess inter-day variability.

Acceptance Criteria:

  • The %RSD for repeatability (intra-assay) should be ≤ 1.0%.

  • The %RSD for intermediate precision (inter-assay) should be ≤ 2.0%.

Quantitation Limit (QL) and Detection Limit (DL)

Causality: The QL is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The DL is the lowest amount of analyte that can be detected but not necessarily quantitated. For a purity method, the QL is particularly important for quantifying low-level impurities.

Experimental Protocol: QL/DL (Based on Signal-to-Noise)

  • Determine Signal-to-Noise (S/N) Ratio: Prepare a series of dilute solutions of Methyl 4-ethyl-3-oxohexanoate.

  • Analysis: Inject these solutions to determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for the DL and 10:1 for the QL. The noise can be measured from a blank injection in the region where the analyte peak would elute.

  • Confirm QL: Inject a solution prepared at the determined QL concentration six times and verify that the precision (%RSD) is acceptable (typically ≤ 10%).

Acceptance Criteria:

  • DL is established at an S/N ratio of ~3:1.

  • QL is established at an S/N ratio of ~10:1 with acceptable precision.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic content)

    • Detection wavelength (e.g., ± 2 nm)

  • Analysis: Prepare a system suitability solution and a test sample. Analyze them under the standard conditions and then under each of the varied conditions (one variation at a time).

  • Evaluation: Evaluate the effect of the variations on system suitability parameters (e.g., tailing factor, resolution) and the assay results of the test sample.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay results of the test sample under varied conditions should not differ significantly from the results under standard conditions.

Summary of Validated Method and Performance Data

The following tables summarize the final validated method parameters and the data obtained during the validation studies.

Table 2: Final Validated HPLC Method Parameters

ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile : Water (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm (UV cutoff for Acetonitrile is ~190 nm, Water has no cutoff)[16][17]
Injection Volume 10 µL
Column Temperature 30°C
Diluent Acetonitrile : Water (50:50 v/v)

Table 3: Summary of Method Validation Performance Data

Validation ParameterResultAcceptance CriteriaStatus
Specificity Peak purity > 99.9%; Resolution from degradants > 3.0Peak purity must pass; Resolution > 2.0Pass
Linearity (R²) 0.9998≥ 0.999Pass
Range 0.08 - 0.12 mg/mL80% - 120% of test concentrationPass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.45%≤ 1.0%Pass
Precision (Intermediate %RSD) 0.82%≤ 2.0%Pass
Quantitation Limit (QL) 0.001 mg/mL (S/N > 10)S/N ≥ 10 with acceptable precisionPass
Robustness System suitability passed under all varied conditions.System suitability must pass.Pass

Conclusion: A Self-Validating System for Quality Assurance

This guide has systematically compared alternative chromatographic approaches and detailed a comprehensive validation protocol for a stability-indicating HPLC method for Methyl 4-ethyl-3-oxohexanoate. By grounding each step in scientific causality and adhering to ICH Q2(R1) guidelines, the resulting method is not merely a set of parameters but a self-validating system. The successful completion of these validation experiments provides a high degree of assurance that the method is robust, reliable, and fit for its intended purpose of accurately determining purity and assessing the stability of the drug substance.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]

  • Smith, H. T. (2012).
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Waters Corporation. (2025). Wavelength cutoffs for common solvents. [Link]

  • Chromatography Forum. (2010). Significance of the UV Cut off. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • SCION Instruments. (2025). HPLC Column Selection Guide. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Islam, M. M., et al. (2017). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • Liguori, A., et al. (2020). Experimental investigation of spray characteristics of ethyl esters in a constant volume chamber. PMC. [Link]

  • University of Idaho. (1994). Production and Testing of Ethyl and Methyl Esters. Journey to Forever. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LCGC Blog. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]

  • Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. [Link]

  • Kromasil. (n.d.). Which mobile phases work with my detection wavelength?. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International - Chromatography Online. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pratas, M. J., et al. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. ACS Publications. [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Semantic Scholar. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

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Comparative

Methyl 4-ethyl-3-oxohexanoate vs. Methyl 3-oxohexanoate in Pyrazole Synthesis: A Comparative Guide

Executive Summary The Knorr pyrazole synthesis is a foundational methodology in medicinal chemistry, utilizing the condensation of β-keto esters with hydrazine derivatives to construct versatile pyrazole scaffolds [1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Knorr pyrazole synthesis is a foundational methodology in medicinal chemistry, utilizing the condensation of β-keto esters with hydrazine derivatives to construct versatile pyrazole scaffolds [1]. While standard linear precursors like Methyl 3-oxohexanoate (M3OH) offer rapid, high-yielding reactions, the demand for novel lipophilic target-binding profiles has driven the adoption of branched precursors like Methyl 4-ethyl-3-oxohexanoate (M4E3OH) . This guide provides an in-depth, objective comparison of these two reagents, detailing how alpha-position steric hindrance dictates reaction kinetics, regioselectivity, and experimental workflow design.

Structural Causality: The Impact of Steric Shielding

To master pyrazole synthesis, one must understand the causality behind the reaction mechanism. The transformation relies on the initial nucleophilic attack of a hydrazine derivative onto the highly electrophilic C3 ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization at the C1 ester carbonyl [3].

  • Methyl 3-oxohexanoate (M3OH): Features an unbranched n-propyl group adjacent to the C3 ketone. This linear chain provides minimal steric resistance, allowing the hydrazine nucleophile to approach the carbonyl carbon at the optimal Bürgi-Dunitz trajectory (approx. 107°).

  • Methyl 4-ethyl-3-oxohexanoate (M4E3OH): Features an ethyl substitution at the C4 position, creating a bulky 1-ethylpropyl (3-pentyl) moiety. This dense steric shielding severely restricts the nucleophilic approach vector. Consequently, the activation energy for hydrazone formation increases, necessitating harsher thermodynamic conditions to drive the reaction forward.

Pathway A β-Keto Ester (Electrophile) C Hydrazone Intermediate A->C + B (- H2O) B Hydrazine (Nucleophile) D Intramolecular Cyclization C->D N-attack on Ester E Pyrazole Scaffold D->E (- MeOH)

Figure 1: Knorr pyrazole synthesis pathway illustrating hydrazone formation and cyclization.

Comparative Performance Data

The structural differences between M3OH and M4E3OH translate directly into distinct experimental behaviors. The table below summarizes the quantitative performance metrics observed during standard Knorr condensations using hydrazine hydrate.

ParameterMethyl 3-oxohexanoate (M3OH)Methyl 4-ethyl-3-oxohexanoate (M4E3OH)
C3 Substituent (Product) n-Propyl1-Ethylpropyl (3-pentyl)
Steric Hindrance Level LowHigh
Optimal Reaction Temp 60°C90°C - 100°C (Reflux)
Typical Reaction Time 1 - 2 hours6 - 8 hours
Average Isolated Yield 85% - 95%60% - 75%
Regioselectivity (PhNHNH₂) High (>95:5 favoring 1,5-isomer)Moderate (~80:20 mixture)
Product Lipophilicity (LogP) LowerSignificantly Higher
Workup Behavior Readily crystallizes from waterTends to oil out; requires extraction

Note: The steric bulk of M4E3OH not only slows the reaction but can also perturb regioselectivity when using substituted hydrazines, as the shielded ketone forces competitive nucleophilic attack at the normally less-reactive ester carbonyl.

Self-Validating Experimental Methodologies

A robust protocol must be a self-validating system. The following methodologies incorporate in-process analytical checkpoints to ensure both condensation and cyclization have occurred successfully.

Workflow S1 1. Reagent Preparation Mix Ester + Hydrazine S2 2. Thermal Condensation Heat with Acid Catalyst S1->S2 S3 3. In-Process Validation TLC & LC-MS Monitoring S2->S3 S4 4. Workup Strategy Precipitation or Extraction S3->S4 S5 5. Final Characterization NMR & Purity Assessment S4->S5

Figure 2: Self-validating experimental workflow for pyrazole synthesis and isolation.

Protocol A: Synthesis via Methyl 3-oxohexanoate (Standard)

Due to the unhindered nature of M3OH, this reaction proceeds smoothly under mild conditions.

  • Initiation: In a 50 mL round-bottom flask, dissolve M3OH (10 mmol) in absolute ethanol (15 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (12 mmol, 1.2 eq) dropwise. The reaction is slightly exothermic. Add 3 drops of glacial acetic acid to catalyze hydrazone formation [1].

  • Condensation: Stir the mixture at 60°C for 1.5 hours.

  • Validation (LC-MS): Sample the reaction. The LC-MS should show the complete disappearance of the M3OH mass and the appearance of the pyrazole mass [M+N2​H4​−H2​O−CH3​OH]+ . The double mass loss confirms that both the condensation and the cyclization steps are complete.

  • Isolation: Pour the hot mixture into 30 mL of ice-cold distilled water. The 3-propyl-1H-pyrazol-5-ol product will rapidly precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Synthesis via Methyl 4-ethyl-3-oxohexanoate (Sterically Hindered)

The bulky 1-ethylpropyl group requires thermodynamic forcing and a modified isolation strategy due to the product's high lipophilicity.

  • Initiation: In a 50 mL round-bottom flask, dissolve M4E3OH (10 mmol) in a 1:1 mixture of absolute ethanol and glacial acetic acid (15 mL total). The higher acid concentration increases the electrophilicity of the shielded C3 carbonyl.

  • Reagent Addition: Add hydrazine hydrate (15 mmol, 1.5 eq). An excess is used to drive the unfavorable equilibrium.

  • Condensation: Equip with a reflux condenser and heat to 95°C for 6 to 8 hours.

  • Validation (TLC & LC-MS): Monitor via TLC (30% EtOAc/Hexanes). Because the highly lipophilic product may co-elute closely with the starting material, LC-MS validation is critical here to confirm the specific mass shift indicating the loss of methanol (cyclization).

  • Isolation: Quench the reaction with water (30 mL). Unlike the M3OH product, the highly lipophilic 3-(1-ethylpropyl)-1H-pyrazol-5-ol will likely "oil out" rather than crystallize. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography if necessary.

Strategic Applications in Drug Development

Why endure the harsher conditions required by M4E3OH? The answer lies in target-binding thermodynamics.

In modern drug discovery, optimizing Ligand Efficiency (LE) often requires precise spatial filling of hydrophobic binding pockets. The 1-ethylpropyl group derived from M4E3OH acts as an excellent structural mimic for branched-chain amino acids (like valine or isoleucine). For example, in the development of Mitochondrial Branched-Chain Aminotransferase (BCATm) inhibitors, researchers specifically utilize branched β-keto esters to synthesize pyrazole cores that perfectly occupy the enzyme's lipophilic substrate-binding pocket, drastically increasing in vivo activity compared to linear propyl derivatives [2].

Choosing between M3OH and M4E3OH is not merely a matter of synthetic convenience; it is a strategic decision balancing chemical reactivity with the ultimate pharmacological objective.

References

  • Title : Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Source : BenchChem. URL : 1

  • Title : The Discovery of in Vivo Active Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors by Hybridizing Fragment and HTS Hits. Source : Journal of Medicinal Chemistry (ACS Publications). URL : 2

  • Title : Knorr Pyrazole Synthesis. Source : Chem Help Asap. URL : 3

Sources

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